Ivermectin is classified as a macrocyclic lactone and belongs to the avermectin family. Its structure consists of a 16-membered lactone ring and multiple sugar moieties that contribute to its biological activity. Ivermectin-D2, specifically, is synthesized by replacing certain hydrogen atoms with deuterium, enhancing its stability and allowing for better tracking in metabolic studies.
The synthesis of ivermectin-D2 involves several steps that typically include:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and reagent concentrations to ensure high yields of ivermectin-D2.
Ivermectin-D2 retains the core structure of ivermectin but features deuterium at specific sites. The molecular formula for ivermectin is , while for ivermectin-D2, it would be , where represents the number of hydrogen atoms replaced by deuterium.
Ivermectin-D2 can participate in various chemical reactions similar to those of its parent compound. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and dynamics of ivermectin-D2 in therapeutic applications.
Ivermectin exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in invertebrates. This binding leads to an influx of chloride ions into the cells, resulting in paralysis and death of the parasites.
Ivermectin-D2 serves several critical roles in scientific research:
The incorporation of deuterium atoms into pharmaceutical compounds creates distinct molecular signatures that enable precise tracking within complex biological systems. Ivermectin-d2, a deuterated isotopologue of ivermectin where two hydrogen atoms at specific positions are replaced by deuterium (²H or D), serves as a powerful tool for discriminating between the parent drug and its metabolites or environmental interferents. This discrimination is achieved through mass spectrometry-based detection methods, where the mass difference conferred by deuterium substitution generates unique spectral signatures. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals that ivermectin ([M+Na]⁺) and Ivermectin-d2 ([M+Na]⁺) exhibit distinct mass-to-charge ratios (m/z) of 897.5 and 899.5, respectively [2] [3]. This 2 Da mass shift allows unambiguous identification in biological samples like plasma, whole blood, or tissue homogenates.
However, the high carbon count in ivermectin (C₄₈H₇₄O₁₄) introduces analytical challenges due to natural isotopic abundance. The second isotopic peak of non-deuterated ivermectin can contribute approximately 16.8% to the Ivermectin-d2 signal in LC-MS/MS, necessitating meticulous method optimization to minimize interference [2] [6]. Despite this, Ivermectin-d2 remains invaluable for internal standardization, as its physicochemical properties mirror those of the unlabelled compound, ensuring consistent extraction efficiency and chromatographic behavior. Recovery rates exceeding 95% in whole blood and 108–117% in plasma using Hybrid-Solid Phase Extraction techniques confirm its reliability for quantitative bioanalysis [9].
Table 1: Spectral Signatures of Ivermectin vs. Ivermectin-d2 in Mass Spectrometry
Compound | Molecular Formula | [M+Na]⁺ (m/z) | Key MRM Transitions |
---|---|---|---|
Ivermectin | C₄₈H₇₄O₁₄ | 897.5 | 892.4 → 569.1; 892.4 → 307.2 |
Ivermectin-d2 | C₄₈H₇₂D₂O₁₄ | 899.5 | 895.4 → 571.8; 895.4 → 309.3 |
Deuterated isotopologues like Ivermectin-d2 function as tracers to map the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals. The deuterium label provides a persistent marker that withstands metabolic transformations, allowing researchers to differentiate between administered drug and endogenous metabolites. In pharmacokinetic studies, Ivermectin-d2 is co-administered with unlabelled ivermectin, enabling simultaneous quantification of both entities in biological matrices over time. This approach reveals that ivermectin distributes extensively into tissues and skin, resulting in lower plasma concentrations than whole blood—a finding critical for optimizing antiparasitic regimens [9].
The tracer capability extends to environmental fate studies. Ivermectin-d2’s deuterium labels facilitate tracking of ivermectin degradation products in soil and water systems, providing insights into persistence and ecological impact. When combined with ultra-high-performance liquid chromatography (UHPLC) methods, detection limits as low as 0.970 ng/mL in blood matrices are achievable, allowing researchers to quantify trace-level parent compound and metabolites without cross-interference [8] [9]. This sensitivity is crucial for establishing concentration-response relationships in malaria transmission studies, where sublethal ivermectin concentrations in human blood can inhibit Plasmodium sporogony in mosquitoes [9].
Deuterium substitution can subtly alter molecular conformation and binding kinetics due to isotopic mass effects. While deuterium forms stronger covalent bonds than hydrogen (∼80–90 kJ/mol vs. ∼420 kJ/mol for C−H bonds), its influence on receptor binding depends on whether labelled bonds participate directly in molecular recognition. Electrophysiological studies on glutamate-gated chloride channels (GluClRs)—ivermectin’s primary target in parasites—reveal that deuterium labelling does not significantly alter ivermectin’s efficacy or binding orientation. Mutagenesis screens of transmembrane residues (e.g., Ala288 and Pro230 in glycine receptors) show that hydrogen bonds between ivermectin and residues Leu218, Ser260, and Thr285 (homologous to GluClR numbering) are not critical for high-affinity binding or channel activation [10].
Table 2: Impact of Deuterium Substitution on Ivermectin-Receptor Interactions
Parameter | Non-Deuterated Ivermectin | Ivermectin-d2 | Experimental System |
---|---|---|---|
EC₅₀ for GluClR Activation | Low nanomolar range | Comparable | Xenopus oocyte electrophysiology |
Binding Orientation | Crystal structure resolved | Similar | Molecular docking simulations |
Critical Binding Residues | Leu218, Ser260, Thr285 | Non-essential | Site-directed mutagenesis |
However, van der Waals interactions involving the disaccharide moiety may be marginally affected. Computational docking simulations using homology models of α1 glycine receptors indicate that the disaccharide group of ivermectin interacts with M2–M3 loop residues. Deuterium’s larger atomic radius could theoretically perturb these hydrophobic contacts, though empirical data show minimal impact on efficacy at GluClRs or mutant glycine receptors [10]. This resilience makes Ivermectin-d2 a faithful proxy for studying target engagement while retaining the deuterium advantage for analytical detection.
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: